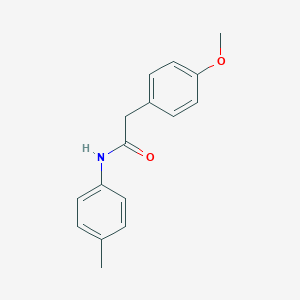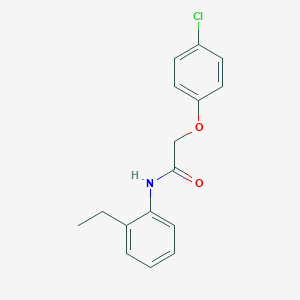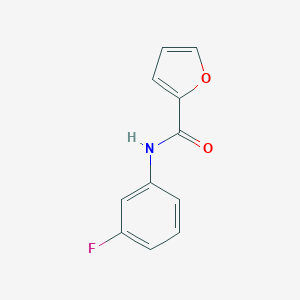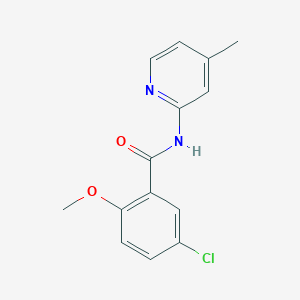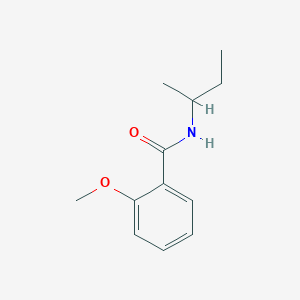![molecular formula C21H18O2 B291372 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate, also known as EPC, is a chemical compound that belongs to the family of biphenyls. It is a white crystalline solid that is commonly used in scientific research due to its unique properties. EPC has been found to have various applications in the fields of chemistry, biology, and medicine. In
作用機序
The mechanism of action of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, it has been found to interact with certain biological molecules such as proteins and lipids. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to bind to the hydrophobic pockets of proteins and alter their conformation, leading to changes in their function. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to interact with lipid membranes and alter their properties.
Biochemical and Physiological Effects:
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has also been found to have antioxidant properties and protect against oxidative stress. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have anti-inflammatory properties and reduce inflammation in certain conditions.
実験室実験の利点と制限
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate is also fluorescent, making it useful for imaging studies. However, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has low toxicity, which can limit its use in certain biological assays.
将来の方向性
For the use of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate in scientific research include the development of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate-based fluorescent probes and the synthesis of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate derivatives with improved solubility and bioactivity.
合成法
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 4-bromoethylbenzene with 4-carboxyphenylboronic acid in the presence of a palladium catalyst. The reaction results in the formation of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate as a white crystalline solid.
科学的研究の応用
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have various applications in scientific research. It is commonly used as a fluorescent probe for detecting and imaging biological molecules. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate can also be used as a building block for the synthesis of other compounds. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
特性
分子式 |
C21H18O2 |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
(4-ethylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C21H18O2/c1-2-16-8-14-20(15-9-16)23-21(22)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15H,2H2,1H3 |
InChIキー |
PHHXTZZSYYQZQZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





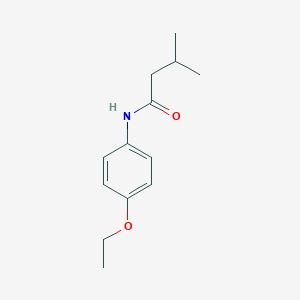
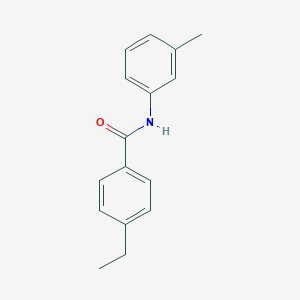
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)


